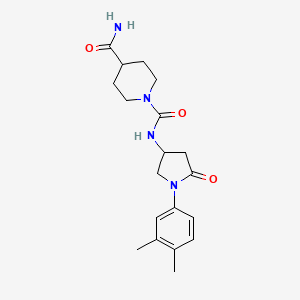
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)butan-1-one is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to the pyrazole ring, and a butanone moiety. It is typically a colorless or slightly yellow transparent liquid with a distinctive aroma and is soluble in common organic solvents such as ethanol, ether, and benzene .
準備方法
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)butan-1-one generally involves a two-step process:
Formation of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol: This is achieved by reacting 1-ethyl-1H-pyrazol-4-amine with a ketone reagent.
Oxidation to this compound: The resulting ethanol derivative is then oxidized to form the desired ketone.
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a building block in various chemical processes.
作用機序
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring allows the compound to form hydrogen bonds and participate in proton transfer processes, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)butan-1-one can be compared with other pyrazole derivatives, such as:
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine: This compound has a similar structure but with an amine group instead of a ketone.
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound has a shorter carbon chain attached to the pyrazole ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
特性
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-4-6-10(13)9-7-12(5-2)11-8(9)3/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYWAIWPOZWIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN(N=C1C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methylcycloheptyl)methyl]propanamide](/img/structure/B2975209.png)

![2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide](/img/structure/B2975211.png)
![4-ethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2975213.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2975217.png)
![(2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B2975218.png)




![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2975226.png)
![6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2975227.png)
![3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2975229.png)

